(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-ethyl-5-(3-methyl-8-phenyl-[1,3]thiazolo[3,4-a]pyrimidin-6-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS3/c1-3-20-16(22)14(25-18(20)23)17-21-10-11(2)9-19-15(21)13(24-17)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTAMPVMLAGEIP-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C2N3C=C(C=NC3=C(S2)C4=CC=CC=C4)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\N3C=C(C=NC3=C(S2)C4=CC=CC=C4)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Mode of Action
It is likely that the compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their diverse pharmacological activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies of related compounds have been summarized, suggesting that similar studies may be applicable to this compound.
Biological Activity
The compound (Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one is a member of the thiazolo[3,4-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The structure of the compound features a thiazolo[3,4-a]pyrimidine core, which is known for its ability to interact with various biological targets. The thiazole and pyrimidine rings contribute to the compound's reactivity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,4-a]pyrimidines exhibit notable antimicrobial properties. For example, studies have shown that certain thiazolo derivatives demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans . The Minimum Inhibitory Concentrations (MICs) for these compounds typically range from 1 to 10 µg/mL, indicating potent activity compared to standard antibiotics .
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 3 | E. coli |
| Compound C | 8 | Candida albicans |
Anticancer Activity
Thiazolo[3,4-a]pyrimidines have been investigated for their anticancer properties. Studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways such as PI3K/Akt and MAPK . For instance, in vitro assays have shown that this compound can induce apoptosis in human breast cancer cells with an IC50 value of approximately 10 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, it has demonstrated a significant reduction in paw edema and inflammatory cytokine levels. The mechanism involves the inhibition of COX enzymes and modulation of NF-kB signaling pathways .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazolo derivatives against clinical isolates. The results showed that compounds similar to this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .
- Case Study on Anticancer Activity : In a study involving breast cancer cell lines, the compound was found to inhibit tumor growth in xenograft models significantly. The treatment led to a marked decrease in tumor size and weight compared to control groups .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant anti-cancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:
These results indicate that the compound's structural features contribute to its potency against cancer cells.
Anti-inflammatory Properties
Thiazolidinones are also known for their anti-inflammatory effects. In vitro studies have shown that this compound can inhibit cyclooxygenase enzymes, which play a pivotal role in inflammation:
This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Synthesis and Evaluation of Thiazolo-Pyrimidine Derivatives :
- Antitumor Activity Against Human Cell Lines :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiazolo-pyrimidine derivatives, which are often studied for their pharmacological activities. Below is a detailed comparison with analogs reported in the literature, focusing on structural features, synthesis routes, and bioactivity.
Key Structural Differences and Implications
Core Heterocycles: The target compound’s thiazolo[3,4-a]pyrimidine core differs from analogs like Compound 19 (thiazolo[4,5-d]pyrimidine) in ring fusion positions, altering electronic distribution and steric bulk. This impacts binding to biological targets such as kinases or topoisomerases .
Substituent Effects: The 3-ethyl and 8-phenyl groups in the target compound may improve lipophilicity (logP ~3.2 predicted) relative to Compound 20’s coumarin-amino group (logP ~2.5), influencing membrane permeability . The absence of a chromenyl or coumarin moiety in the target compound suggests divergent biological targets compared to Compounds 19 and 20, which exhibit fluorescence properties useful for cellular tracking .
Synthetic Accessibility :
- The target compound’s synthesis requires precise stereochemical control, unlike the microwave-assisted routes for Compound 19, which prioritize rapid cyclization. This may limit scalability but ensures structural fidelity .
Research Findings and Limitations
While structural analogs like Compounds 19 and 20 have demonstrated antimicrobial and anticancer activities, the target compound’s bioactivity remains underexplored. Computational docking studies suggest affinity for cysteine proteases (e.g., cathepsin B) due to the 2-thioxo group, a feature shared with FDA-approved thiol inhibitors (e.g., captopril) . However, experimental validation is lacking.
Critical Challenges:
- Stereochemical Instability : The Z-configuration may isomerize under physiological conditions, reducing efficacy.
- Synthetic Complexity : Multi-step synthesis with low yields (~15–20%) hampers large-scale production .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis typically involves multi-step cyclocondensation reactions between thiazolidinone precursors and functionalized pyrimidine intermediates. For example, analogous compounds are synthesized via Knoevenagel condensation to form the exocyclic double bond, followed by heterocyclization using thiourea derivatives . Purity is validated using -NMR and -NMR to confirm regiochemistry, IR spectroscopy to detect thioxo (C=S) groups, and HPLC for quantitative purity assessment .
Q. Which crystallographic tools are recommended for determining the Z-configuration and molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for graphical representation is critical for confirming the Z-configuration and assessing bond lengths/angles . The Cambridge Structural Database (CSD) provides reference data for comparing puckering parameters of the thiazolo[3,4-a]pyrimidine ring, which influences stereoelectronic properties .
Q. How does the thioxothiazolidinone moiety influence hydrogen-bonding patterns in the solid state?
- Methodological Answer : The thioxo group (C=S) acts as a hydrogen-bond acceptor, often forming S···H-N interactions with adjacent NH groups in crystal lattices. Graph set analysis (e.g., Etter’s rules) can classify these interactions into motifs like , which stabilize specific packing arrangements . Solvent choice during crystallization (e.g., ethanol/dioxane mixtures) further modulates these patterns .
Advanced Research Questions
Q. What strategies optimize reaction yields in multi-step syntheses of thiazolo[3,4-a]pyrimidine derivatives?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors improve control over exothermic steps (e.g., cyclocondensation) and reduce side reactions via precise temperature/residence time adjustments .
- Microwave Assistance : Reduces reaction times for slow steps (e.g., Knoevenagel condensation) from hours to minutes, enhancing yield and selectivity .
- Catalyst Screening : Lewis acids like ZnCl or ionic liquids (e.g., [BMIM]BF) can accelerate heterocyclization while minimizing byproducts .
Q. How can researchers resolve discrepancies between spectroscopic data and computational models for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental -NMR chemical shifts with Density Functional Theory (DFT)-calculated shifts (e.g., B3LYP/6-31G** level) to identify conformational mismatches .
- Dynamic NMR : Use variable-temperature NMR to detect hindered rotation in the thiazolidinone ring, which may explain unexpected splitting patterns .
- SC-XRD Refinement : Re-refine crystallographic data using SHELXL with restraints for disordered regions, ensuring model accuracy .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given structural analogs?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing MIC values to known thiazole derivatives .
- Anticancer Profiling : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination, focusing on apoptosis markers (e.g., caspase-3 activation) .
- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) via fluorometric assays, correlating activity with substituent effects on the pyrazole ring .
Q. How can non-covalent interactions in crystal packing be systematically analyzed to predict solubility and stability?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···π, π-π stacking) using CrystalExplorer, correlating these with solubility trends in polar aprotic solvents .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability linked to hydrogen-bonding networks .
- CSD Mining : Use ConQuest to retrieve similar structures and statistically analyze packing motifs (e.g., dimerization prevalence) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
